molecular formula C8H6ClNO4 B188721 2-(2-Chloro-5-nitrophenyl)acetic acid CAS No. 37777-70-1

2-(2-Chloro-5-nitrophenyl)acetic acid

Cat. No.: B188721
CAS No.: 37777-70-1
M. Wt: 215.59 g/mol
InChI Key: KNCGDIHMXCSJDC-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)acetic acid (CAS: 73088-11-6) is a nitro-substituted phenylacetic acid derivative characterized by a chloro group at the 2-position and a nitro group at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry. The presence of electron-withdrawing groups (Cl and NO₂) enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks in drug discovery .

Properties

CAS No.

37777-70-1

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-(2-chloro-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

KNCGDIHMXCSJDC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-(2-chloro-5-nitrophenyl)acetic acid can be contextualized by comparing it with analogs differing in substituent type, position, or electronic effects. Below is a detailed analysis:

Substitution Patterns and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₈H₆ClNO₄ 215.59 Cl (2), NO₂ (5) Electron-withdrawing groups enhance reactivity in coupling reactions .
2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid C₈H₅ClFNO₄ 233.58 Cl (4), F (5), NO₂ (2) Fluorine substitution increases electronegativity; impacts bioavailability .
2-(5-Fluoro-2-nitrophenyl)acetic acid C₈H₆FNO₄ 199.14 F (5), NO₂ (2) Reduced steric hindrance compared to chloro analogs; used in fluorescence probes .
(2-Methoxy-5-nitrophenyl)acetic acid C₉H₉NO₅ 211.17 OCH₃ (2), NO₂ (5) Methoxy group (electron-donating) alters electronic density; lower acidity .
2-(2-Chloro-3-methyl-5-nitrophenyl)acetic acid C₉H₈ClNO₄ 229.62 Cl (2), CH₃ (3), NO₂ (5) Methyl group introduces steric effects, slowing reaction kinetics .

Physicochemical Properties

  • Solubility : Nitro and chloro groups reduce aqueous solubility compared to methoxy or methylated derivatives.
  • Acidity : The acetic acid moiety’s pKa is influenced by substituents; nitro groups lower pKa (increasing acidity), while methoxy groups raise it .

Key Research Findings

  • Synthetic Utility: this compound is synthesized via condensation of 2-chloro-5-nitroacetophenone with 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salts in acetic acid, achieving yields >70% .
  • Biological Relevance: Derivatives of this compound exhibit moderate activity against Smoothened (Smo) receptors, a target in basal cell carcinoma therapy .
  • Comparative Studies : Fluorinated analogs demonstrate superior cell permeability compared to chloro-substituted derivatives, as shown in pharmacokinetic studies .

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